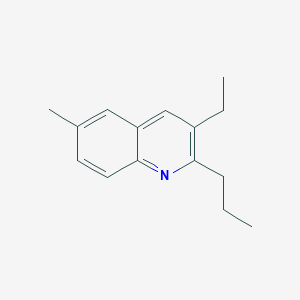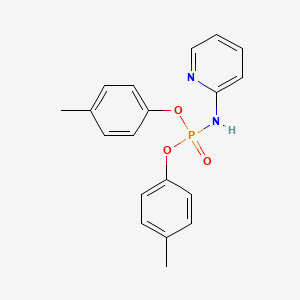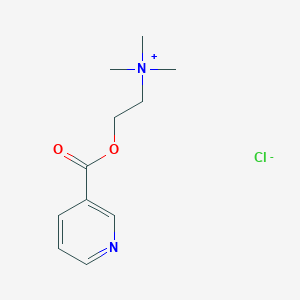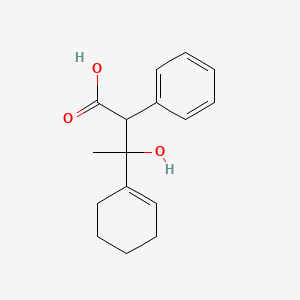
3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid is an organic compound characterized by a cyclohexene ring, a hydroxyl group, and a phenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with phenylacetic acid under acidic conditions to form the intermediate compound, which is then subjected to hydroxylation to introduce the hydroxyl group. The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid, and the hydroxylation step may require oxidizing agents like hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or platinum may be employed to facilitate the reactions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Cyclohex-1-en-1-yl)propanoic acid
- 3-(Cyclohex-1-en-1-yl)-3-hydroxypropanoic acid
- 3-(Cyclohex-1-en-1-yl)-3-hydroxybutanoic acid
Uniqueness
3-(Cyclohex-1-en-1-yl)-3-hydroxy-2-phenylbutanoic acid is unique due to the presence of both a cyclohexene ring and a phenyl group, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
5449-98-9 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
3-(cyclohexen-1-yl)-3-hydroxy-2-phenylbutanoic acid |
InChI |
InChI=1S/C16H20O3/c1-16(19,13-10-6-3-7-11-13)14(15(17)18)12-8-4-2-5-9-12/h2,4-5,8-10,14,19H,3,6-7,11H2,1H3,(H,17,18) |
Clé InChI |
GNCCBBXFPCKCJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CCCCC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


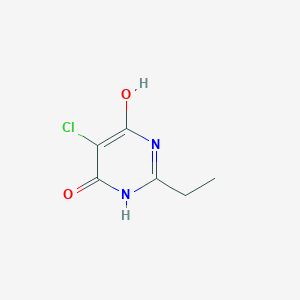




![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
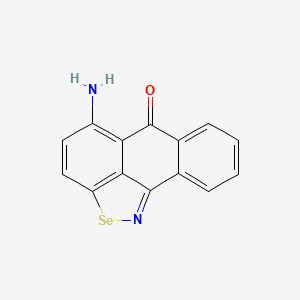
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
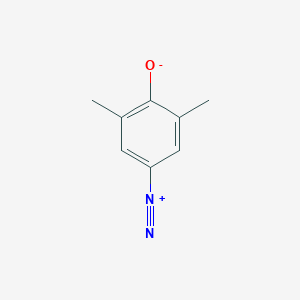
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
